molecular formula C15H14ClNO3S B3386429 Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate CAS No. 730951-36-7

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate

Cat. No. B3386429
CAS RN: 730951-36-7
M. Wt: 323.8 g/mol
InChI Key: DNNFQRZAVJIYQW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate, also known as ECA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ECA belongs to the class of thiophene derivatives and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate involves the inhibition of the enzyme cyclooxygenase (COX) which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX, Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has also been found to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Moreover, Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate in lab experiments is its relatively low toxicity. Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate. One potential area of research is the development of novel formulations of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate that improve its solubility in water and enhance its bioavailability. Another area of research is the study of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate and its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)14-11(17-13(18)9-16)8-12(21-14)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNFQRZAVJIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174344
Record name Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate

CAS RN

730951-36-7
Record name Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730951-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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